(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine
Overview
Description
Molecular Structure Analysis
The molecular structure of “(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine” is unique and allows for diverse applications in scientific research. The trifluoromethyl group attached to the phenyl ring and the butan-2-yl group attached to the amine contribute to its unique properties.
Chemical Reactions Analysis
While specific chemical reactions involving “(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine” are not available, related compounds have been involved in various reactions. For example, trifluoromethylphenol has been used in the preparation of antiglaucoma agents .
Physical And Chemical Properties Analysis
“(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine” has a molecular weight of 217.23 . It is a liquid at room temperature . More detailed physical and chemical properties are not available in the current resources.
Scientific Research Applications
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Organic Synthesis α-Trifluoromethylstyrene derivatives, which can be synthesized from “(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine”, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . They have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2′-type substitution, cationic SN1′-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts . In addition, transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
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Photothermal Applications While not directly related to “(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine”, two-dimensional (2D) nanomaterials have shown promise in photothermal applications . These applications include photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters, and wound healing . The unique structure of 2D nanomaterials allows for higher photothermal conversion efficiency .
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C–F Bond Activation α-Trifluoromethylstyrene derivatives, which can be synthesized from “(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine”, have been successfully utilized in C–F bond activation in a CF3 group . This includes anionic SN2′-type substitution, cationic SN1′-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
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Construction of Fluorinated Compounds Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups . This is another application of α-Trifluoromethylstyrene derivatives synthesized from “(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine”.
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Thermochemical Reactions While not directly related to “(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine”, two-dimensional (2D) nanomaterials have shown promise in thermochemical reactions . These reactions involve changes in temperature and heat flow in response to chemical reactions.
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Electrostatic Lithography Two-dimensional (2D) nanomaterials, which are not directly related to “(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine”, have been used in electrostatic lithography . This is a method of fabricating nanometer scale patterns that represent particular shapes or characters on a substrate.
properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]butan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N/c1-3-9(2)16-8-10-5-4-6-11(7-10)12(13,14)15/h4-7,9,16H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWYNHAHFWCESF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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